1-Phenyl-2-azaspiro[3.3]heptane
Overview
Description
1-Phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a phenyl group and an azaspiro[3.3]heptane moiety.
Mechanism of Action
Target of Action
It is known that the structure of 1-phenyl-2-azaspiro[33]heptane can behave like a mimic of piperidine , a popular heterocycle in many drugs .
Mode of Action
Given its structural similarity to piperidine , it can be inferred that it may interact with its targets in a similar manner.
Result of Action
It is known that the compound has been validated biologically as a bioisostere of piperidine , suggesting it may have similar effects.
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a bioisostere of piperidine, a common scaffold in drug design . This interaction suggests that this compound can mimic the biochemical behavior of piperidine-containing compounds, potentially inhibiting or activating similar enzymes and receptors. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall biochemical activity.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Janus kinase (JAK) signaling pathway, which is crucial for cytokine receptor signaling and immune response regulation . By modulating this pathway, this compound can alter gene expression patterns and metabolic activities within the cell, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, its structural similarity to piperidine allows it to bind to piperidine-binding sites on enzymes and receptors, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as cytotoxicity, organ damage, or systemic toxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . For example, binding to plasma proteins can influence the compound’s bioavailability and distribution in the bloodstream, while interactions with membrane transporters can facilitate its uptake into target cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, localization to the nucleus may enable interactions with transcription factors and other nuclear proteins, influencing gene expression and cellular responses. Similarly, localization to the mitochondria or endoplasmic reticulum can impact metabolic processes and cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction between an endocyclic alkene and chlorosulfonyl isocyanate to form a spirocyclic β-lactam. This intermediate is then reduced using alane to yield the desired azaspiro compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar azaspiro compounds suggests that modular and scalable synthetic approaches can be employed. These methods often involve the use of robust catalysts and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different substitution patterns.
1-Substituted 2-Azaspiro[3.3]heptanes: These compounds share the spirocyclic core but differ in the nature of the substituents, leading to variations in their chemical and biological properties.
Uniqueness: 1-Phenyl-2-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a bioisostere of piperidine makes it a valuable scaffold in drug design, offering potential advantages in terms of potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
3-phenyl-2-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-10(6-3-1)11-12(9-13-11)7-4-8-12/h1-3,5-6,11,13H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZRRVBGSPLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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